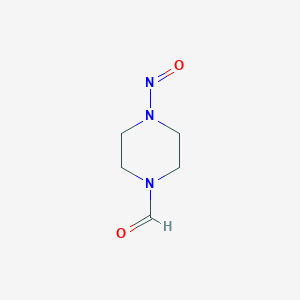

4-Nitrosopiperazine-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

4-nitrosopiperazine-1-carbaldehyde |

InChI |

InChI=1S/C5H9N3O2/c9-5-7-1-3-8(6-10)4-2-7/h5H,1-4H2 |

InChI Key |

QCKBEGKGQLANEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C=O)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrosopiperazine 1 Carbaldehyde

Development and Optimization of Direct Nitrosation Protocols

Direct nitrosation of a piperazine (B1678402) derivative is a primary method for introducing the nitroso functionality. This process typically involves the reaction of a secondary amine with a nitrosating agent. The efficiency and selectivity of this reaction are highly dependent on the choice of the nitrosating agent and the reaction conditions.

Exploration of Nitrosating Agents and Reaction Conditions

A variety of nitrosating agents can be employed for the synthesis of N-nitrosopiperazines. The most common and cost-effective of these is nitrous acid (HNO₂), which is typically generated in situ from the reaction of an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl). google.com

The reaction conditions for nitrosation are critical for achieving high yields and minimizing side products. Key parameters that are frequently optimized include temperature, pH, and the solvent system. For instance, the nitrosation of piperazine is often carried out at low temperatures, typically between 0 and 5°C, to control the exothermic nature of the reaction and prevent the degradation of nitrous acid. google.com The pH of the reaction medium is also a crucial factor; acidic conditions are necessary for the formation of the active nitrosating species.

Beyond the traditional sodium nitrite/acid system, other nitrosating agents have been explored for specific applications. These include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), nitrosyl chloride (NOCl), and nitrosonium tetrafluoroborate (B81430) (NOBF₄). These reagents can offer advantages in terms of reactivity and solubility in organic solvents, which can be beneficial when dealing with less soluble piperazine substrates.

| Nitrosating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Nitrite / Acid | Aqueous solution, 0-10°C, acidic pH | Cost-effective, readily available | Requires careful pH and temperature control |

| Dinitrogen Trioxide (N₂O₃) | Organic solvents, low temperature | High reactivity | Unstable, must be prepared in situ |

| Nitrosyl Chloride (NOCl) | Aprotic solvents | Effective for less reactive amines | Corrosive, moisture-sensitive |

| Nitrosonium Tetrafluoroborate (NOBF₄) | Organic solvents | Commercially available, stable solid | Higher cost |

Chemo- and Regioselectivity Considerations in Nitrosation

A significant challenge in the synthesis of asymmetrically substituted piperazines like 4-Nitrosopiperazine-1-carbaldehyde (B6179729) is achieving the desired chemo- and regioselectivity. In the case of nitrosation, the symmetrical nature of the parent piperazine molecule means that mono-nitrosation is often accompanied by the formation of the di-nitrosated byproduct, N,N'-dinitrosopiperazine. nih.gov

To favor the formation of the mono-nitrosated product, several strategies can be employed. One common approach is to use a stoichiometric amount of the nitrosating agent relative to the piperazine. Another effective method involves the use of a protecting group on one of the nitrogen atoms before the nitrosation step. This strategy, which falls under the umbrella of protecting group chemistry, will be discussed in more detail in a later section.

Furthermore, the electronic properties of existing substituents on the piperazine ring can influence the regioselectivity of a subsequent nitrosation reaction. An electron-withdrawing group, such as a formyl group, on one nitrogen atom will decrease its nucleophilicity, thereby directing the electrophilic nitrosating agent to the other, more basic nitrogen atom. This electronic differentiation is a key principle in achieving the regioselective synthesis of this compound.

Formylation Strategies for Piperazine Scaffolds

The introduction of a formyl group onto a piperazine nitrogen is another critical transformation in the synthesis of the target molecule. This can be achieved through various formylating agents and methods, with the choice often depending on the nature of the starting material and the desired selectivity.

Selective N-Formylation Methods

Several reagents are available for the N-formylation of amines. A common and practical method involves the use of formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, such as azeotropic distillation with toluene (B28343). wisdomlib.orggoogle.com Another widely used formylating agent is acetic formic anhydride, which is highly reactive but also sensitive to moisture. wisdomlib.org

More recently, methods utilizing carbon dioxide and a reducing agent, such as hydrogen gas with a suitable catalyst, have been developed for the formylation of amines. researchgate.net These methods are considered greener alternatives to traditional formylating agents. For instance, the formylation of 1-methylpiperazine (B117243) has been optimized using CO₂/H₂ as the formyl source. researchgate.net

The choice of solvent can also play a significant role in the efficiency of the formylation reaction. For example, in the formylation of amines with formic acid, toluene or xylene have been shown to be more effective solvents than benzene (B151609). wisdomlib.org

| Formylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Formic Acid | Refluxing toluene with Dean-Stark trap | Readily available, cost-effective | Requires water removal |

| Acetic Formic Anhydride | Aprotic solvents, low temperature | High reactivity | Moisture sensitive, can decompose |

| Carbon Dioxide / H₂ | Catalytic, elevated temperature and pressure | Green C1 source | Requires specialized equipment |

| Methyl Formate | Neat or in a solvent, with heating | Commercially available | May require elevated temperatures |

Investigation of Protecting Group Strategies for Selective Functionalization

As mentioned earlier, protecting group strategies are instrumental in the regioselective synthesis of asymmetrically substituted piperazines. By temporarily blocking one of the nitrogen atoms, the other can be selectively functionalized. The protecting group can then be removed to allow for further modification at the first nitrogen.

Commonly used nitrogen protecting groups in piperazine chemistry include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups can be selectively introduced and removed under specific conditions. For example, the Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). The Cbz group is often introduced using benzyl (B1604629) chloroformate and removed by catalytic hydrogenation.

The use of a protecting group allows for a more controlled, stepwise functionalization of the piperazine ring, which is a key consideration in a divergent synthetic approach to this compound.

Convergent and Divergent Synthetic Routes to the Core Structure

The synthesis of this compound can be approached through two primary strategies: convergent and divergent synthesis.

Divergent Synthesis:

A divergent approach begins with the parent piperazine molecule, which is sequentially functionalized. There are two plausible divergent pathways:

Nitrosation followed by Formylation: In this route, piperazine is first mono-nitrosated to form 1-nitrosopiperazine (B26205). This intermediate is then subjected to a formylation reaction to introduce the formyl group at the N-4 position. The electron-withdrawing nature of the nitroso group at N-1 would deactivate this nitrogen towards further electrophilic attack, thus favoring formylation at the more nucleophilic N-4 position.

Formylation followed by Nitrosation: Alternatively, piperazine can first be mono-formylated to produce 1-formylpiperazine. sigmaaldrich.com Subsequent nitrosation of this intermediate would then be directed to the more basic N-4 nitrogen, as the N-1 nitrogen is deactivated by the electron-withdrawing formyl group. This approach has been reported to be a viable method for producing N-formyl compounds that can serve as intermediates in further synthetic transformations. wisdomlib.org

Convergent Synthesis:

A convergent synthesis would involve the preparation of two separate, functionalized precursors that are then joined to form the final piperazine ring. While this approach is common for the synthesis of more complex piperazine derivatives, it is less likely to be the preferred method for a relatively simple molecule like this compound, as the direct functionalization of the piperazine ring is generally more efficient. However, a hypothetical convergent route could involve the reaction of a bis-electrophilic species with a diamine that already contains the formyl and a protected amino group, which is later deprotected and nitrosated.

One-Pot and Multicomponent Reaction Approaches

Multicomponent reactions, such as the Ugi or Passerini reactions, are powerful tools for creating complex molecules in a single step. nih.gov Although direct application to this compound is not commonly reported, the synthesis of related piperazine derivatives has been achieved using such methods. nih.gov These approaches offer significant advantages in terms of atom economy and procedural simplicity. nih.gov

Stepwise Synthesis with Intermediate Purification

The more traditional and widely documented approach to synthesizing this compound involves a stepwise procedure with the purification of intermediates. This method, while potentially more time-consuming, allows for greater control over each reaction step and can lead to higher purity of the final product.

A common stepwise route begins with the nitrosation of piperazine to form 1-nitrosopiperazine. nih.gov This intermediate is then isolated and purified before undergoing formylation to yield the target compound, this compound. The formylation step typically involves reacting 1-nitrosopiperazine with a suitable formylating agent.

Table 1: Comparison of General Synthetic Approaches

| Feature | One-Pot/Multicomponent Reactions | Stepwise Synthesis |

| Efficiency | High (fewer steps) | Moderate to Low |

| Time | Shorter | Longer |

| Solvent/Reagent Use | Generally Lower | Generally Higher |

| Intermediate Isolation | No | Yes |

| Process Control | Can be complex | High |

| Final Product Purity | May require extensive purification | High |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce environmental impact and enhance safety. mdpi.comjocpr.comresearchgate.net

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. jocpr.com Aqueous synthesis, using water as the reaction medium, is a highly attractive green alternative. jocpr.com A patented method for producing N-nitrosopiperazine describes treating an aqueous solution of piperazine with nitrous acid, highlighting the feasibility of using water as a solvent for at least part of the synthesis of the precursor to this compound. google.com

Solvent-free reactions, often conducted under neat conditions or through mechanochemical methods like grinding, can significantly reduce waste and simplify product work-up. mdpi.com While specific solvent-free methods for this compound are not prominently documented, this remains a promising area for future research to develop more sustainable synthetic protocols.

Catalytic Methodologies for Efficiency Enhancement

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. mdpi.com The use of catalysts, whether they are metals, enzymes (biocatalysts), or small organic molecules, can lower activation energies, reduce reaction times, and minimize the formation of byproducts. nih.govresearchgate.net

Atom Economy and E-Factor Analysis of Synthetic Pathways

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product.

A high atom economy is characteristic of addition and rearrangement reactions, while substitution and elimination reactions tend to have lower atom economies. mdpi.com Multicomponent and one-pot reactions are often designed to maximize atom economy. nih.govmdpi.com An analysis of the stepwise synthesis of this compound would likely reveal a lower atom economy and a higher E-Factor compared to a potential, optimized one-pot catalytic process, due to the generation of stoichiometric byproducts and waste from multiple reaction and purification steps.

Process Chemistry Considerations for Preparative Scale Synthesis

Scaling up the synthesis of a compound from the laboratory bench to a preparative or industrial scale introduces a new set of challenges and considerations. Process chemistry focuses on developing safe, robust, cost-effective, and scalable synthetic routes.

For the synthesis of this compound, key process considerations would include:

Raw Material Sourcing and Cost: The availability and price of starting materials like piperazine and the chosen nitrosating and formylating agents are crucial.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading for large-scale reactors is essential for safety and efficiency. For instance, the synthesis of N-nitrosopiperazine is carefully controlled at temperatures between 30 to 35°C. google.com

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification, such as extraction and crystallization, is critical. A patented procedure for a related compound involved extraction with benzene followed by distillation. google.com

Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is paramount, especially when dealing with potentially carcinogenic nitrosamines. nih.gov

Waste Management: Implementing strategies for the treatment and disposal of waste streams in an environmentally responsible manner is a key part of process chemistry.

The ultimate goal of process chemistry is to develop a synthesis that is not only high-yielding but also reliable and economically viable on a large scale.

Chemical Reactivity and Mechanistic Investigations of 4 Nitrosopiperazine 1 Carbaldehyde

Reactivity of the N-Nitroso Moiety

The N-nitroso group is a key determinant of the molecule's reactivity, participating in a variety of transformations including reductions, oxidations, and nucleophilic attacks, as well as undergoing decomposition under thermal or photochemical conditions.

Reductive Transformations to Amine and Hydrazine (B178648) Derivatives

The N-nitroso group of 4-Nitrosopiperazine-1-carbaldehyde (B6179729) can be readily reduced to the corresponding hydrazine or amine. The product of the reduction is dependent on the choice of reducing agent and the reaction conditions. Strong reducing agents typically lead to the formation of the corresponding amine, 1-piperazinecarbaldehyde, through the complete cleavage of the N-N bond. Milder reducing agents, however, can selectively reduce the nitroso group to a hydrazine, yielding 4-amino-piperazine-1-carbaldehyde.

Commonly employed reducing agents for the transformation of N-nitrosamines to hydrazines include zinc dust in acetic acid and lithium aluminum hydride (LiAlH4). acs.org For the complete reduction to the parent amine, more forcing conditions or alternative reagents may be required. The presence of the electron-withdrawing carbaldehyde group can influence the susceptibility of the N-nitroso group to reduction.

Table 1: Plausible Reductive Transformations of this compound

| Reagent | Plausible Product | Comments |

|---|---|---|

| Zn/CH₃COOH | 4-Aminopiperazine-1-carbaldehyde | Mild reduction to the corresponding hydrazine. |

| LiAlH₄ | 1-Piperazinecarbaldehyde | Strong reduction leading to the parent amine. |

| H₂/Raney Ni | 1-Piperazinecarbaldehyde | Catalytic hydrogenation typically results in complete reduction. |

| Na₂S₂O₄ | 1-Piperazinecarbaldehyde | Sodium dithionite (B78146) is an effective reagent for the destruction of nitrosamines, leading to the parent amine. acs.org |

Oxidative Pathways and their Products

Oxidation of the N-nitroso group in this compound can lead to the formation of the corresponding N-nitramine, 4-nitropiperazine-1-carbaldehyde. This transformation typically requires strong oxidizing agents. Anodic oxidation at a glassy carbon electrode has been shown to convert N-nitrosamines to their corresponding nitramines. nih.gov The presence of the carbaldehyde group, being an electron-withdrawing group, may affect the oxidation potential of the N-nitroso moiety.

The oxidation can also lead to the formation of β-ketonitrosamines under certain electrolytic conditions, although this is less common for cyclic nitrosamines like N-nitrosopiperidine. nih.gov

Table 2: Plausible Oxidative Transformations of this compound

| Reagent/Condition | Plausible Product | Comments |

|---|---|---|

| Anodic Oxidation | 4-Nitropiperazine-1-carbaldehyde | Electrochemical oxidation can lead to the corresponding nitramine. nih.gov |

| m-CPBA | 4-Nitropiperazine-1-carbaldehyde | Peroxy acids are known to oxidize nitrosamines. |

Nucleophilic Attack and Electrophilic Reactivity Studies

The nitrogen atom of the N-nitroso group is electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for the denitrosation of N-nitrosamines under acidic conditions, a reaction that can be accelerated by the presence of nucleophiles. nih.gov The mechanism involves protonation of the nitroso oxygen, followed by nucleophilic attack on the nitrogen atom, leading to the cleavage of the N-N bond and regeneration of the parent secondary amine, piperazine-1-carbaldehyde.

The electrophilicity of the N-nitroso nitrogen also allows for reactions with strong carbon nucleophiles like Grignard reagents and organolithium compounds. These reactions typically result in the formation of new C-N bonds.

Photochemical and Thermal Decomposition Pathways

N-nitrosamines are known to be sensitive to ultraviolet (UV) light, undergoing photochemical decomposition. The photolysis of N-nitrosopiperazine has been shown to proceed via cleavage of the N-N bond, leading to the formation of nitric oxide (NO) and the corresponding aminyl radical. nih.gov The presence of the carbaldehyde group may influence the photolytic stability and the subsequent reaction pathways of the resulting radical intermediates. Studies on N-nitrosopiperazine have shown that it is thermally stable at temperatures up to 150°C but degrades slowly upon exposure to UV light. nih.gov

Thermal decomposition of N-nitrosamines can also occur, typically at elevated temperatures. For some N-nitroso compounds, thermal decomposition can begin at temperatures as low as 120°C, with the rate increasing significantly at higher temperatures. google.com The decomposition often involves the cleavage of the N-NO bond. The thermal stability of N-nitrosamines can be influenced by the molecular structure and the presence of other functional groups. ccsnorway.comaiche.org

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group in this compound is a site of rich chemical reactivity, primarily undergoing nucleophilic addition reactions.

Nucleophilic Addition Reactions (e.g., to form imines, acetals)

The electrophilic carbon atom of the carbaldehyde is susceptible to attack by a wide range of nucleophiles.

Imine Formation: Reaction with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the imine product. youtube.comyoutube.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, the carbaldehyde can be converted to an acetal. This reaction proceeds through a hemiacetal intermediate. wikipedia.orglibretexts.org The formation of acetals is also a reversible process, and removal of water is required to obtain a good yield of the acetal. masterorganicchemistry.com The use of a diol, such as ethylene (B1197577) glycol, leads to the formation of a cyclic acetal. libretexts.org

Table 3: Plausible Nucleophilic Addition Reactions of the Carbaldehyde Group

| Nucleophile | Reagent/Condition | Plausible Product Type |

|---|---|---|

| Primary Amine (R-NH₂) | Acid Catalyst | Imine |

| Alcohol (R-OH) | Acid Catalyst, Dehydration | Acetal |

| Ethylene Glycol | Acid Catalyst, Dehydration | Cyclic Acetal |

| Grignard Reagent (R-MgX) | Ether solvent, then H₃O⁺ | Secondary Alcohol |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | Primary Alcohol |

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound is susceptible to oxidation to the corresponding carboxylic acid, 4-nitrosopiperazine-1-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) are effective for this purpose. The reaction typically proceeds under neutral or slightly alkaline conditions. While specific studies on this compound are not extensively documented, the oxidation of aldehydes is a well-established reaction in organic chemistry.

Table 1: Hypothetical Oxidation Reactions of this compound

| Oxidizing Agent | Typical Conditions | Expected Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, room temperature or gentle heating | 4-Nitrosopiperazine-1-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | 4-Nitrosopiperazine-1-carboxylic acid |

Note: This table is based on general reactivity patterns of aldehydes and may not represent optimized conditions for this specific substrate.

Reduction Reactions to Alcohol and Alkane Derivatives

The formyl and N-nitroso groups of this compound can be selectively or fully reduced under different conditions. The reduction of the formyl group leads to the corresponding primary alcohol, 4-nitroso-1-(hydroxymethyl)piperazine, while more forcing conditions can lead to the reduction of both the formyl and nitroso groups.

Common reducing agents for the conversion of aldehydes to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and is expected to selectively reduce the aldehyde in the presence of the nitroso group. In contrast, LiAlH₄ is a much stronger reducing agent and is capable of reducing both the aldehyde and the N-nitroso group, potentially leading to 1-methylpiperazine (B117243) after complete reduction and removal of the nitroso group (which can be cleaved under acidic conditions or by other methods). The reduction of the N-nitroso group typically yields the corresponding hydrazine or amine.

Reduction of the formyl group to a methyl group (an alkane derivative), to yield 1-methyl-4-nitrosopiperazine (B99963), can be accomplished through a two-step process involving initial reduction to the alcohol followed by conversion of the hydroxyl group to a leaving group and subsequent reduction, or via direct methods like the Wolff-Kishner or Clemmensen reduction, although the harsh conditions of these reactions might affect the nitroso group.

Table 2: Potential Reduction Products of this compound

| Reducing Agent | Typical Conditions | Major Product(s) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature | 4-Nitroso-1-(hydroxymethyl)piperazine |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Complex mixture, potentially including 1-(hydroxymethyl)piperazine and 1-methylpiperazine |

Note: The reactivity of the N-nitroso group towards these reducing agents can lead to a mixture of products.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality of this compound can undergo olefination reactions to form alkenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for achieving this transformation. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com

In the Wittig reaction , a phosphonium (B103445) ylide (Wittig reagent) reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgyoutube.com This reaction generally provides excellent (E)-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. nrochemistry.comwikipedia.orgyoutube.com The HWE reaction is often preferred for its stereocontrol and cleaner reaction profiles. nrochemistry.comwikipedia.orgyoutube.com

Table 3: Representative Olefination Reactions of this compound

| Reaction | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Wittig Reaction | Methyltriphenylphosphonium bromide / strong base | Anhydrous THF, inert atmosphere | 4-Nitroso-1-vinylpiperazine |

Transformations Involving the Piperazine (B1678402) Heterocyclic Ring System

N-Alkylation and N-Acylation Reactions (beyond formylation)

The secondary amine nitrogen (N-1) of the piperazine ring in this compound is a nucleophilic center and can undergo N-alkylation and N-acylation reactions. The presence of the electron-withdrawing formyl group at N-1 and the nitroso group at N-4 will influence the nucleophilicity of the N-1 nitrogen.

N-Alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base to neutralize the hydrogen halide formed. nih.govacsgcipr.orgrsc.orgorganic-chemistry.orggoogle.com The choice of base and solvent is crucial to prevent side reactions and to promote the desired mono-alkylation.

N-Acylation can be carried out using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. derpharmachemica.comreddit.comchemguide.co.ukorganic-chemistry.orgresearchgate.net This reaction would lead to the formation of an N,N'-disubstituted piperazine with different acyl groups on each nitrogen.

Table 4: Examples of N-Alkylation and N-Acylation of the Piperazine Ring

| Reaction | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| N-Alkylation | Ethyl iodide / K₂CO₃ | Acetonitrile (B52724), reflux | 1-Ethyl-4-nitrosopiperazine-1-carbaldehyde |

Ring-Opening Reactions under Specific Conditions

The piperazine ring is generally stable; however, under certain harsh conditions, ring-opening reactions can occur. For N-nitrosamines, acid-catalyzed hydrolysis can lead to cleavage of the N-N bond, releasing nitrous acid and the corresponding secondary amine. rsc.orgrsc.org In the case of this compound, strong acidic conditions could potentially lead to the removal of the nitroso group to give 1-formylpiperazine.

Furthermore, N-nitrosamides can undergo decomposition under certain conditions to form diazonium or carbenium ions, which are highly reactive species. wikipedia.org While the N-nitroso group in this compound is on a secondary amine and not an amide, its electronic properties could still influence the stability of the piperazine ring under specific chemical environments. However, detailed studies on the ring-opening of this specific molecule are scarce.

Conformational Analysis and its Influence on Reactivity

The six-membered piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. In this compound, the presence of substituents on both nitrogen atoms leads to a complex conformational landscape.

Similarly, the N-formyl group also exhibits restricted rotation around the N-C(O) bond due to its partial double bond character, leading to the existence of syn and anti rotamers. The interplay between the conformational preferences of the N-nitroso group, the N-formyl group, and the piperazine ring itself will determine the dominant conformation in solution.

This conformational preference can have a profound influence on the reactivity of the molecule. For instance, the accessibility of the lone pair on the N-1 nitrogen for N-alkylation and N-acylation reactions will be affected by the steric hindrance imposed by the specific conformation. Similarly, the orientation of the formyl group (axial vs. equatorial) could influence its reactivity in olefination reactions. Detailed NMR spectroscopic studies, including variable temperature experiments and 2D techniques like NOESY, would be necessary to fully elucidate the conformational dynamics of this compound.

Kinetic and Thermodynamic Studies of Key Transformations

A thorough review of scientific literature and chemical databases indicates a significant gap in the experimental data concerning the kinetic and thermodynamic properties of this compound. While the compound is cataloged, for instance in PubChem, it is noted that as of the current date, no specific literature data is available for this compound. uni.lu Consequently, the following sections outline the types of studies and data that would be essential for a comprehensive understanding of its reactivity, even though specific experimental values for this compound are not currently published.

The determination of reaction rates and activation parameters is fundamental to understanding the chemical reactivity of a compound. For this compound, such studies would involve monitoring the concentration of the reactant and products over time under various conditions (e.g., temperature, pressure, catalyst presence).

Detailed research findings in this area would typically include:

Rate Laws: Mathematical expressions that describe the relationship between the rate of a chemical reaction and the concentration of its reactants.

Rate Constants (k): Proportionality constants in the rate law that quantify the speed of a reaction at a specific temperature.

Activation Energy (Ea): The minimum amount of energy required for a reaction to occur. This is often determined by studying the reaction rate at different temperatures and applying the Arrhenius equation.

Pre-exponential Factor (A): A constant in the Arrhenius equation that relates to the frequency of collisions between reacting molecules.

Without experimental studies on this compound, it is not possible to provide a data table of its specific reaction rates and activation parameters. For illustrative purposes, a table representing typical data that would be generated from such studies is shown below, populated to reflect the current lack of information.

Table 1: Hypothetical Reaction Rate and Activation Parameters for a Transformation of this compound

| Transformation | Rate Constant (k) | Activation Energy (Ea) |

|---|

| Data not available | Data not available | Data not available |

For any reversible reactions involving this compound, the determination of the equilibrium constant (Keq) is crucial. The equilibrium constant provides insight into the extent to which a reaction will proceed towards products at equilibrium. It is a measure of the thermodynamic stability of the reactants and products.

The study of equilibrium constants would involve:

Allowing a reaction to reach equilibrium under controlled conditions.

Measuring the concentrations of all reactants and products at equilibrium.

Calculating the equilibrium constant using the law of mass action.

As with kinetic data, there are no published equilibrium constants for reversible reactions involving this compound. A representative data table is provided to illustrate the type of information that would be presented if such studies were available.

Table 2: Hypothetical Equilibrium Constants for a Reversible Reaction of this compound

| Reversible Reaction | Equilibrium Constant (Keq) | Temperature (K) |

|---|

| Data not available | Data not available | Data not available |

Applications of 4 Nitrosopiperazine 1 Carbaldehyde As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in 4-nitrosopiperazine-1-carbaldehyde (B6179729) makes it a valuable precursor for creating more intricate molecular architectures, particularly those containing heterocyclic systems.

Precursor to Heterocyclic Scaffolds of Research Interest

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.gov this compound provides a convenient entry point for the synthesis of diverse piperazine-containing heterocyclic compounds. The formyl group can be used as a handle to introduce various substituents or to construct new ring systems fused to the piperazine core. researchgate.net For instance, reactions involving the formyl group can lead to the formation of pyrimidine (B1678525) or pyrrolopyrimidine structures. shd-pub.org.rs Furthermore, the nitroso group can be chemically transformed, offering another avenue for molecular diversification and the creation of novel heterocyclic frameworks.

Intermediate in the Synthesis of Functionally Diverse Compounds

This compound plays a crucial role as an intermediate in multi-step synthetic sequences. A significant application is its use in the preparation of other important synthetic building blocks. For example, related N-nitrosopiperazine compounds have been utilized in the synthesis of amides and hydrazides with potential neurotropic and cardiovascular properties. chemicalbook.com The ability to selectively react with either the formyl or the nitroso group allows chemists to introduce a wide array of functional groups, leading to a library of functionally diverse compounds. This strategic approach is fundamental in fields like drug discovery, where a variety of analogs are synthesized and screened for therapeutic activity. nih.govresearchgate.net

Role in the Design and Preparation of Functional Materials

While its primary application lies in organic synthesis, the structural characteristics of this compound suggest its potential use in the development of functional materials.

Monomer Precursor for Polymerization Studies

The presence of the reactive formyl group and the piperazine ring opens up the possibility of using this compound as a monomer precursor in polymerization reactions. researchgate.net Although specific studies focusing on the direct polymerization of this compound are not widely reported, analogous structures with reactive functional groups are commonly employed to create polymers with tailored properties. For example, the formyl group could potentially participate in condensation polymerizations with suitable co-monomers.

Exploration in Catalysis and Ligand Design

The piperazine scaffold is a privileged structure in the design of ligands for metal-based catalysts. By chemically modifying this compound, it is possible to synthesize novel ligands. For example, the formyl group can be converted into other coordinating groups, and the nitroso group can be reduced to an amino group, which can also bind to metal centers. The resulting polydentate ligands can then be complexed with various metals to create catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents, thereby influencing the activity and selectivity of the catalyst.

Compound Information

| Compound Name |

| This compound |

| 1-Nitrosopiperazine (B26205) |

| 1-Methyl-4-nitrosopiperazine (B99963) |

| 2-(4-Nitrosopiperazin-1-yl)ethan-1-ol |

| 1-Cyclopentyl-4-nitrosopiperazine |

| Pyrimidine |

| Pyrrolopyrimidine |

Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C5H9N3O2 | uni.lu |

| Monoisotopic Mass | 143.06947 Da | uni.lu |

| Predicted XlogP | -0.5 | uni.lu |

Precursor to Novel Ligands for Transition Metal Catalysis

The piperazine scaffold is a common structural motif in ligands designed for transition metal catalysis. The nitrogen atoms of the piperazine ring can coordinate to a metal center, and modifications to the piperazine backbone can be used to fine-tune the steric and electronic properties of the resulting catalyst.

The carbaldehyde group of this compound offers a convenient handle for the introduction of additional coordinating moieties. For instance, condensation reactions with various amines or hydrazines could yield Schiff base ligands. These ligands, featuring imine nitrogen atoms in addition to the piperazine nitrogens, could act as multidentate chelators for a variety of transition metals. The specific coordination geometry and the nature of the substituents introduced would dictate the catalytic activity of the resulting metal complexes.

Table 1: Potential Ligand Architectures from this compound

| Reactant | Resulting Ligand Type | Potential Metal Coordination |

| Chiral Primary Amines | Chiral Schiff Base | Bidentate or Tridentate |

| Hydrazine (B178648) Derivatives | Hydrazone | Bidentate |

| Amino Acids | Amino Acid Schiff Base | Tridentate or Tetradentate |

The nitrosamine (B1359907) group introduces an element of complexity. While it deactivates the adjacent nitrogen atom for direct coordination, its potential for chemical transformation—for example, reduction to a hydrazine or removal to unmask the secondary amine—opens up further avenues for creating a diverse range of ligands from a single starting material.

Investigation as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the presence of amine functionalities. The piperazine core itself can serve as a basic catalyst. More sophisticated organocatalysts can be envisioned by leveraging the carbaldehyde group of this compound.

For example, reductive amination of the aldehyde with a chiral amine could lead to a chiral diamine structure. Such molecules have been shown to be effective catalysts for a variety of asymmetric transformations. Alternatively, condensation with a primary amine followed by reduction would yield a secondary amine that could be a precursor to enamine or iminium ion catalysis, two powerful strategies in organocatalysis.

The development of organocatalysts from this compound would likely involve a multi-step synthesis to generate the desired catalytic moiety. The initial nitrosopiperazine carbaldehyde would serve as a key building block in this process.

Derivatization Strategies for Structural Diversification

The inherent reactivity of the carbaldehyde and the potential for modification of the piperazine ring make this compound an attractive scaffold for generating libraries of related compounds.

Combinatorial Chemistry Approaches to Analog Libraries

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules. The carbaldehyde group of this compound is well-suited for such approaches. A variety of well-established reactions could be employed in a parallel synthesis format to generate a library of derivatives.

Table 2: Potential Reactions for Combinatorial Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

| Reductive Amination | Primary and Secondary Amines | Substituted Amines |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes |

| Grignard Reaction | Grignard Reagents | Secondary Alcohols |

| Aldol (B89426) Condensation | Ketones or Aldehydes | α,β-Unsaturated Ketones/Aldehydes |

By employing a diverse set of reactants in each of these transformations, a large library of analogs with varied substituents and properties could be efficiently produced. This library could then be screened for biological activity or other desirable properties.

Scaffold for Further Synthetic Modifications

Beyond its direct use in combinatorial approaches, this compound can be considered a foundational scaffold for the construction of more complex molecular architectures. The initial transformations of the carbaldehyde group can be followed by further modifications of the piperazine ring or the newly introduced functionalities.

For instance, after a Grignard reaction to form a secondary alcohol, this alcohol could be further elaborated through esterification or etherification. Similarly, the nitrosamine group, while often considered a protecting group, can also be a site for chemical manipulation. Its reduction to a hydrazine, for example, would open up a new set of possible reactions, such as the formation of pyrazoles or other heterocyclic systems. This multi-directional reactivity makes this compound a potentially valuable starting point for the synthesis of novel and structurally diverse compounds.

Advanced Spectroscopic and Computational Characterization

Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for probing the molecular architecture and dynamic behavior of 4-Nitrosopiperazine-1-carbaldehyde (B6179729).

Multidimensional Nuclear Magnetic Resonance (NMR) for Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. For this compound, multidimensional NMR techniques are particularly crucial for studying its dynamic nature. A key dynamic process in this molecule is the restricted rotation around the N-N bond of the nitroso group, which leads to the existence of E and Z isomers. nih.govcapes.gov.br

Variable-temperature (VT) NMR experiments can be employed to study the equilibrium between these isomers and to determine the energy barrier for their interconversion. At room temperature, it is common for asymmetrical N-nitrosamines to show two sets of signals in their NMR spectra, corresponding to the two isomers. nih.gov As the temperature is increased, these signals may broaden and coalesce as the rate of interconversion increases.

Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), can directly probe the chemical exchange between the E and Z conformers. Cross-peaks in an EXSY spectrum would definitively link the resonances of the two isomers, providing a clear picture of the dynamic equilibrium. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which would be invaluable in assigning the stereochemistry of the E and Z isomers and determining the preferred conformation of the piperazine (B1678402) ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. In this compound, these techniques can identify the characteristic vibrational modes of the key functional groups.

The N-N=O stretching vibration of the nitrosamine (B1359907) group is expected to appear in the region of 1430-1530 cm⁻¹. The exact position of this band can be sensitive to the electronic environment and the isomeric form (E or Z). The C=O stretching vibration of the aldehyde group will give rise to a strong absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde proton is also a characteristic feature, usually found between 2700 and 2900 cm⁻¹.

The piperazine ring itself will have a series of characteristic C-H and C-N stretching and bending vibrations. These modes can be influenced by the conformation of the ring, which is expected to be a chair form.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (IR/Raman) |

| N-N=O Stretch | 1430 - 1530 |

| C=O Stretch (Aldehyde) | 1720 - 1740 |

| C-H Stretch (Aldehyde) | 2700 - 2900 |

| C-N Stretch (Piperazine) | 1000 - 1250 |

| C-H Stretch (Aliphatic) | 2800 - 3000 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

This technique would unambiguously establish the conformation of the piperazine ring, which is anticipated to adopt a chair conformation similar to other piperazine derivatives. rsc.org It would also definitively determine the geometry of the nitrosamine and carboxaldehyde substituents, including whether they occupy axial or equatorial positions on the piperazine ring. The solid-state structure would reveal the preferred isomer (E or Z) of the nitroso group in the crystalline form.

Furthermore, X-ray crystallography would provide invaluable insights into the intermolecular interactions that govern the crystal packing. This includes the identification of any hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Understanding these interactions is crucial for comprehending the physical properties of the compound in the solid state.

Computational Chemistry for Electronic Structure and Reactivity

Computational chemistry provides a powerful avenue for investigating the properties of molecules that may be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies on Ground State Properties and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure and properties of molecules of this size. DFT calculations can be used to predict a variety of properties for this compound.

A primary application of DFT would be to perform a conformational analysis to identify all stable isomers and conformers. This would involve optimizing the geometries of the E and Z isomers of the nitroso group, as well as considering the axial and equatorial positions of the formyl group on the piperazine ring. By calculating the relative energies of these conformers, DFT can predict their relative populations at a given temperature. Such calculations have been successfully used to assign the major and minor isomers of other asymmetrical N-nitrosamines. nih.gov

DFT can also be used to calculate a theoretical vibrational spectrum. The calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of the observed bands. Other important ground-state properties that can be computed include dipole moments, molecular electrostatic potential maps (which indicate regions of positive and negative charge), and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

| Computational Method | Predicted Properties |

| DFT (e.g., B3LYP/6-31G*) | Optimized geometries of conformers, Relative energies, Vibrational frequencies, Dipole moment, HOMO/LUMO energies |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For even higher accuracy in electronic structure calculations, ab initio methods can be employed. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can provide benchmark results for key properties.

These high-level calculations are particularly useful for obtaining very accurate relative energies of the different conformers of this compound. This information can be used to validate the results from more computationally efficient DFT methods. Ab initio methods can also provide a more precise description of the electronic distribution and can be used to investigate subtle electronic effects that may influence the molecule's reactivity. For instance, they can be used to accurately model the potential energy surface for the rotation around the N-N bond, providing a detailed understanding of the isomerization process.

Transition State Modeling and Reaction Pathway Elucidation

Transition state modeling is a powerful computational tool used to map the energy landscape of a chemical reaction, identify the lowest energy pathway, and characterize the unstable, high-energy transition state structures that connect reactants to products. For a molecule like this compound, these studies would be crucial for understanding its formation, decomposition, and potential reactions.

Reaction Pathway Analysis: The primary formation pathway for N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (derived from nitrite). For piperazine derivatives, this reaction is of significant interest, particularly in contexts like carbon capture systems where amine solvents are used. nih.govutexas.edu Kinetic studies on the parent compound, N-nitrosopiperazine (MNPZ), have shown that its formation from piperazine and nitrite (B80452) is first order in nitrite, piperazine carbamate (B1207046), and hydronium ion, with a calculated activation energy of 84 ± 2 kJ/mol. nih.govresearchgate.net A proposed mechanism involves the protonation of a carbamate species, followed by nucleophilic attack and the concerted formation of the N-nitroso bond. nih.govresearchgate.net For this compound, computational modeling would elucidate how the electron-withdrawing carbaldehyde group at the N1 position affects the nucleophilicity of the N4 nitrogen, thereby influencing the activation energy and rate of nitrosation at that site.

Computational Methods and Findings: Density Functional Theory (DFT) is a common method for modeling these pathways. For instance, studies on the fragmentation of protonated N-nitrosopiperazine have utilized B3LYP/6-311++G(d,p) computations to map the potential energy surface. researchgate.net These models revealed that the loss of nitric oxide (NO) is preceded by an intramolecular hydrogen shift, with a relatively low activation energy. researchgate.net A similar approach for this compound would predict its fragmentation patterns and thermal stability.

Below is a table summarizing key energetic data from computational studies on the related N-nitrosopiperazine, which serves as a model for the types of data that would be generated for its carbaldehyde derivative.

Table 1: Calculated Activation Energies for N-Nitrosopiperazine Reactions

| Reaction/Process | Computational Method | Calculated Activation Energy | Reference |

|---|---|---|---|

| Formation from Piperazine & Nitrite | Kinetic Modeling | 84 kJ/mol | nih.govresearchgate.net |

| Fragmentation (Loss of NO via 4,1 H-shift) | B3LYP/6-311++G(d,p) | > 1 eV | researchgate.net |

| Fragmentation (Loss of [H,N,O]) | B3LYP/6-311++G(d,p) | 2.1-2.3 eV | researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering critical insights into its flexibility, preferred shapes (conformations), and interactions with its environment (solvation).

Solvation Effects: The interaction of a molecule with solvent molecules can profoundly affect its structure and reactivity. MD simulations explicitly model the solvent (typically water), allowing for a detailed analysis of solvation effects. For this compound, simulations would reveal the hydrogen bonding patterns between water and the oxygen atoms of the nitroso and carbaldehyde groups, as well as the secondary amine hydrogen. The radial distribution function can be calculated to quantify the structuring of water molecules around these key functional groups, providing a measure of their hydration, which influences solubility and reaction kinetics. While no specific MD studies on this compound are available, predicted computational properties offer a starting point for parameterizing such simulations.

Table 2: Predicted Physicochemical and Structural Properties for this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C5H9N3O2 | PubChem |

| Monoisotopic Mass | 143.06947 Da | PubChem |

| XlogP | -0.5 | PubChem (Predicted) |

| Predicted CCS ([M+H]+) | 126.9 Ų | CCSbase/PubChem |

| Predicted CCS ([M+Na]+) | 133.9 Ų | CCSbase/PubChem |

| Predicted CCS ([M-H]-) | 128.7 Ų | CCSbase/PubChem |

Data sourced from the PubChemLite entry for the compound. uni.lu

These predicted values, particularly the collision cross-section (CCS), which relates to the molecule's shape in the gas phase, provide initial data that would be refined and contextualized by extensive MD simulations in a solvated environment.

Analytical Methodologies for Research Scale Characterization and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress

Chromatographic methods are indispensable for separating "4-Nitrosopiperazine-1-carbaldehyde" from starting materials, byproducts, and impurities, thereby enabling its purity to be assessed and the progress of its synthesis to be monitored.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N-nitrosamines. nih.gov A reversed-phase HPLC (RP-HPLC) method is often the approach of choice. For instance, a rapid RP-HPLC method has been developed for the determination of seven volatile N-nitrosamines, which could be adapted for "this compound". scirp.org

A typical HPLC setup would involve a C18 column, such as a Symmetry C18 (4.6 x 150 mm, 5 µm), with a gradient elution. scirp.org The mobile phase often consists of a mixture of an aqueous component (like water with a modifier such as formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). lcms.czsielc.com For mass spectrometric detection, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

Detection can be achieved using various modes. A UV detector is commonly used for nitrosamines. For enhanced sensitivity and selectivity, a mass spectrometer (LC-MS) is the preferred detector. rsc.org A Thermal Energy Analyzer (TEA) is another highly selective detector for N-nitroso compounds. nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Structurally Similar N-Nitrosamines

| Parameter | Condition |

|---|---|

| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) scirp.org |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid scirp.orglcms.cz |

| Flow Rate | 1.0 mL/min scirp.org |

| Detection | UV, Mass Spectrometry (MS) rsc.org, Thermal Energy Analyzer (TEA) nih.gov |

Gas Chromatography (GC) for Volatile Impurities or Products

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile N-nitrosamines. nih.govrestek.com This method is suitable for identifying any volatile impurities that may be present in "this compound" or for monitoring the formation of volatile byproducts during its synthesis.

The sample is typically introduced via direct liquid injection or headspace analysis. restek.com A common stationary phase for the analysis of nitrosamines is a wax-type column, such as a DM-WAX (30 m x 0.25 mm, 0.5 µm). nih.gov The carrier gas is usually helium. nih.gov The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. nih.gov

Detection is most effectively achieved using a mass spectrometer, often a triple quadrupole (MS/MS) for enhanced selectivity and sensitivity, operating in multiple reaction monitoring (MRM) mode. restek.comnih.govedqm.eu This allows for the detection of trace levels of nitrosamines. restek.com

Table 2: Example GC-MS/MS Conditions for N-Nitrosamine Analysis

| Parameter | Condition |

|---|---|

| Column | DM-WAX (30 m x 0.25 mm, 0.5 µm) nih.gov |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Direct Liquid Injection restek.com |

| Oven Program | Initial hold at 70°C, then ramp to 240°C nih.gov |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) restek.comnih.govedqm.eu |

| Ionization Mode | Electron Ionization (EI) nih.gov or Positive-ion Chemical Ionization (PCI) kirj.ee |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations (if chiral)

"this compound" is not a chiral molecule. However, if chiral centers were present in derivatives of this compound, Supercritical Fluid Chromatography (SFC) would be a highly effective technique for enantiomeric separation. selvita.com SFC offers advantages such as faster separations and reduced use of organic solvents compared to traditional HPLC. selvita.comchromatographyonline.com

For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are commonly used. chiraltech.com A screening approach involving a set of columns with different chiral selectors (e.g., Chiralpak AD, AS, and Chiralcel OD, OJ) and co-solvents (typically alcohols like methanol or isopropanol) is often employed to find the optimal separation conditions. nih.gov The use of basic or acidic additives in the mobile phase can improve peak shape and resolution for basic or acidic compounds, respectively. chiraltech.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone for the structural elucidation of "this compound," providing precise information on its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of "this compound," which in turn allows for the confident determination of its elemental composition. fda.gov Techniques like LC-HRMS, often utilizing Orbitrap mass analyzers, provide the necessary mass accuracy (typically within 5 ppm) to distinguish the target compound from other species with the same nominal mass. lcms.cznih.gov This high resolving power is also beneficial for separating the analyte signal from background interferences in complex matrices. researchgate.net

Table 3: Key HRMS Parameters for N-Nitrosamine Analysis

| Parameter | Detail |

|---|---|

| Mass Analyzer | Orbitrap rsc.orgnih.gov |

| Mass Resolution | >10,000, often 15,000 or higher fda.govacs.org |

| Mass Accuracy | Typically < 5 ppm acs.org |

| Ionization Source | Heated Electrospray Ionization (HESI) rsc.org |

| Scan Mode | Full scan for identification, with data-dependent MS2 for fragmentation acs.org |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to confirm the structure of "this compound" and to elucidate its fragmentation pathways. In an MS/MS experiment, the protonated molecule (or another suitable precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the compound's structure.

For N-nitrosamines, common fragmentation pathways have been identified. nih.gov One of the most characteristic fragmentations is the loss of the •NO radical (a loss of 30 Da). nih.govresearchgate.net Another observed fragmentation is the loss of •OH (a loss of 17 Da) via a McLafferty-type rearrangement. researchgate.net For cyclic nitrosamines like N-nitrosopiperidine, a key fragmentation involves a γ-hydrogen rearrangement followed by the neutral loss of NH=N-OH, leading to a product ion at m/z 69. researchgate.net The study of these fragmentation patterns provides a high degree of confidence in the identification of the N-nitroso functionality. nih.gov

Table 4: Common Fragmentation Pathways of N-Nitrosamines in MS/MS

| Precursor Ion | Fragmentation | Product Ion/Neutral Loss | Reference |

|---|---|---|---|

| [M+H]+ | Loss of nitroso radical | [M+H - •NO]+ | nih.govresearchgate.net |

| [M]+• | Loss of hydroxyl radical | [M - •OH]+ | researchgate.net |

Spectrophotometric and Potentiometric Methods for Quantitative Analysis

The quantitative analysis of This compound (B6179729) at the research scale, for purposes such as reaction monitoring and characterization of bulk material, can be effectively achieved through spectrophotometric and potentiometric methods. These techniques offer a balance of simplicity, cost-effectiveness, and sufficient accuracy for many research applications.

Potentiometric Methods

Potentiometric titrations are electrochemical methods where the change in potential of a suitable indicator electrode is measured as a function of the volume of a titrant added. This technique is well-suited for the quantitative analysis of acidic or basic compounds.

The piperazine (B1678402) ring in this compound contains two nitrogen atoms, which can exhibit basic properties. Piperazine itself is a weak base with two distinct pKb values. chemeurope.comwikipedia.org Due to the presence of the electron-withdrawing nitroso and carbaldehyde groups, the basicity of the nitrogen atoms in this compound is expected to be reduced compared to piperazine.

For the quantitative determination of this compound, a non-aqueous acid-base titration is the preferred potentiometric method. This is because the weakly basic nature of the compound may not give a sharp endpoint in aqueous solutions. The titration is typically carried out in a non-aqueous solvent, such as acetic acid, and a strong acid, like perchloric acid in acetic acid, is used as the titrant. researchgate.netnih.gov

The titration is monitored by measuring the potential difference between a glass indicator electrode and a suitable reference electrode (e.g., a calomel (B162337) or silver/silver chloride electrode) as the titrant is added. wikipedia.org The endpoint of the titration is identified as the point of maximum inflection on the titration curve (a plot of potential versus volume of titrant). It is possible that the two nitrogen atoms of the piperazine ring will be titrated sequentially, leading to two distinct endpoints on the titration curve.

Table 3: Typical Conditions for Non-Aqueous Potentiometric Titration

| Parameter | Description | Reference |

| Analyte | This compound | |

| Solvent | Glacial Acetic Acid or Methyl Ethyl Ketone-Acetic Acid mixture | researchgate.netnih.gov |

| Titrant | 0.1 N Perchloric acid in glacial acetic acid | researchgate.net |

| Indicator Electrode | Glass Electrode | wikipedia.org |

| Reference Electrode | Calomel or Silver/Silver Chloride Electrode | wikipedia.org |

| Endpoint Detection | Plot of E (mV) vs. Volume (mL) or its derivatives | wikipedia.org |

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways

The synthesis of functionalized piperazines and N-nitrosamines has traditionally relied on established, yet often harsh, chemical methods. The future of synthesizing 4-Nitrosopiperazine-1-carbaldehyde (B6179729) and its derivatives lies in the exploration of more sustainable and efficient unconventional pathways.

Photocatalytic Synthesis: The use of visible light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. encyclopedia.pubthieme-connect.comorganic-chemistry.orgrsc.org Future research could focus on developing photocatalytic methods for the direct C-H functionalization of piperazine (B1678402) precursors, followed by a controlled nitrosation. encyclopedia.pubmdpi.com Organic photoredox catalysis, in particular, presents an opportunity for the programmable synthesis of complex piperazine cores under mild conditions. organic-chemistry.orgnih.gov

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions, minimizing waste and enhancing safety. researchgate.netrsc.orgrsc.org The electrochemical nitrosation of piperazine-1-carbaldehyde or the electrochemical functionalization of a pre-nitrosated piperazine ring are promising areas for investigation. researchgate.netrsc.org These methods could offer high selectivity and efficiency, avoiding the use of harsh nitrosating agents. rsc.org

Biocatalytic Approaches: The use of enzymes to catalyze chemical transformations is a rapidly growing field, offering unparalleled selectivity and sustainability. While the biocatalytic synthesis of N-nitrosamines is a nascent area, exploring enzymes for the selective nitrosation of the piperazine nitrogen or for the functionalization of the piperazine scaffold could lead to highly efficient and environmentally benign synthetic routes.

| Synthetic Pathway | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainable. thieme-connect.com | Development of novel photocatalysts, exploration of C-H activation strategies. encyclopedia.pubmdpi.com |

| Electrosynthesis | Reagent-free, reduced waste, enhanced safety. researchgate.netrsc.org | Optimization of electrode materials and reaction conditions for selective nitrosation. researchgate.net |

| Biocatalysis | High selectivity, environmentally friendly, mild conditions. | Identification and engineering of enzymes for nitrosation and piperazine functionalization. |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The reactivity of N-nitrosamines is a subject of ongoing investigation, primarily due to their biological significance. nih.govacs.orglhasalimited.orgresearchgate.netnih.gov For this compound, the presence of both a nitrosamine (B1359907) and a carbaldehyde group offers a rich playground for exploring novel chemical transformations.

C-H Activation: The N-nitroso group can act as a directing group in metal-catalyzed C-H activation reactions, enabling the functionalization of the piperazine ring at positions that are otherwise difficult to access. nih.gov Future studies could explore the use of various transition metal catalysts to introduce new functional groups onto the carbon skeleton of this compound, leading to a diverse range of derivatives.

Multicomponent Reactions: The aldehyde functionality in this compound makes it an ideal candidate for multicomponent reactions (MCRs). nih.govspringerprofessional.de Investigating its participation in reactions such as the Ugi or Passerini reaction could lead to the rapid synthesis of complex molecules with potential biological activity in a single step.

Cycloaddition Reactions: The nitrosamine moiety can potentially participate in cycloaddition reactions, although this is a less explored area of their reactivity. Research into the [4+2] or other cycloaddition reactions involving the N=O group could unveil new pathways for the synthesis of novel heterocyclic systems.

Integration into Automated Synthesis Platforms and Flow Chemistry

The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis platforms and flow chemistry. nih.govspringerprofessional.deafricacommons.netresearchgate.netuc.pt The integration of the synthesis of this compound and its analogues into these platforms is a key area for future development.

High-Throughput Synthesis: Automated platforms can be utilized for the high-throughput synthesis of a library of this compound derivatives by varying the substituents on the piperazine ring or by modifying the carbaldehyde group. This would enable the rapid exploration of the structure-activity relationship of this class of compounds.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch synthesis, including improved safety, better reaction control, and easier scalability. springerprofessional.deafricacommons.netresearchgate.netuc.pt Developing a continuous flow process for the synthesis of this compound would not only make its production more efficient and safer but also allow for the in-line functionalization and purification of the product. uc.pt The use of machine learning algorithms to optimize flow conditions can further enhance the efficiency and yield of the synthesis. acs.orgrsc.orgrsc.orgtudelft.nlcam.ac.uk

Development of Advanced Analogues with Tunable Reactivity

The ability to fine-tune the electronic and steric properties of a molecule is crucial for optimizing its reactivity and biological activity. The development of advanced analogues of this compound with tunable reactivity is a promising avenue for future research.

By introducing electron-donating or electron-withdrawing groups onto the piperazine ring, it is possible to modulate the reactivity of both the nitrosamine and the carbaldehyde functionalities. For instance, electron-withdrawing groups could decrease the nucleophilicity of the piperazine nitrogen, potentially influencing the nitrosation process and the stability of the resulting nitrosamine. Conversely, the electronic nature of substituents could affect the electrophilicity of the carbaldehyde carbon, thereby tuning its reactivity in nucleophilic addition reactions.

The synthesis of a library of such analogues, coupled with detailed kinetic and mechanistic studies, would provide a deeper understanding of the structure-reactivity relationships within this class of compounds. This knowledge would be invaluable for the rational design of molecules with specific desired properties.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The combination of computational chemistry and experimental work provides a powerful toolkit for the rational design of molecules and the elucidation of reaction mechanisms. frontiersin.orgnih.govacs.orgscispace.comresearchgate.netnih.govresearchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, stability, and reactivity of this compound and its analogues. frontiersin.orgnih.govacs.orgscispace.comresearchgate.netnih.gov These calculations can provide insights into reaction pathways, transition state energies, and the influence of substituents on reactivity, guiding the design of new synthetic strategies and novel analogues. acs.orgscispace.comnih.gov For example, computational studies can help predict the most likely sites for C-H activation or the feasibility of novel cycloaddition reactions.

Machine Learning and AI: Machine learning algorithms can be trained on experimental and computational data to predict the properties and reactivity of new this compound derivatives. acs.orgrsc.orgrsc.orgtudelft.nlcam.ac.uk This can accelerate the discovery of compounds with desired characteristics without the need for exhaustive experimental screening.

The synergistic application of these computational tools with targeted experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in various fields of chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Nitrosopiperazine-1-carbaldehyde, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves functionalizing the piperazine ring with nitroso and formyl groups. A two-step approach may include:

Piperazine Ring Formation : Reacting ethylenediamine derivatives with suitable electrophiles under basic conditions to form the piperazine backbone .

Nitroso and Formyl Introduction : Nitrosation using nitrous acid or nitrosonium salts, followed by formylation via Vilsmeier-Haack or other aldehyde-generating reactions .

- Optimization : Adjust reaction temperature (e.g., 0–5°C for nitrosation to minimize byproducts), solvent polarity (e.g., DMF for formylation), and stoichiometry of reagents. Monitoring via TLC or HPLC can identify incomplete steps .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- FT-IR : Detect characteristic peaks for nitroso (N=O stretch ~1500 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹). Compare with reference spectra of analogous compounds .

- NMR :

- ¹H NMR : Aldehyde proton at δ 9.5–10.0 ppm; piperazine ring protons as multiplet δ 2.5–3.5 ppm.

- ¹³C NMR : Aldehyde carbon at δ 190–200 ppm; nitroso nitrogen adjacent carbons at δ 110–120 ppm .

- Purity : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities. A single crystal X-ray diffraction (XRD) study resolves structural ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitroso group decomposition .

- Spill Management : Neutralize spills with 10% sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. What strategies resolve discrepancies between crystallographic data and computational models for this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement to adjust bond lengths/angles against XRD data .

- Cross-Validation : Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with experimental XRD parameters. Discrepancies in torsion angles may indicate dynamic effects (e.g., tautomerism) .

- Supplementary Data : Collect variable-temperature XRD to assess thermal motion or disorder .

Q. How can researchers design experiments to probe the tautomeric behavior of the nitroso group under varying pH conditions?

- Methodological Answer :

- pH-Dependent NMR : Acquire ¹H NMR spectra in D₂O at pH 2–12. Shifts in nitroso proton signals indicate tautomeric equilibria (e.g., nitroso ↔ oxime) .

- UV-Vis Spectroscopy : Monitor λmax changes (e.g., 250–300 nm) to track electronic transitions associated with tautomerism .

- Computational Modeling : Perform MD simulations at different pH levels to predict dominant tautomers .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to test competitive inhibition. The aldehyde group may act as an electrophilic warhead .

- Cellular Uptake : Radiolabel the compound (¹⁴C-formyl group) and measure accumulation in cell lines via scintillation counting .

- Cytotoxicity : Screen against cancer (HeLa, MCF-7) and normal (HEK293) cells using MTT assays. Compare IC₅₀ values to assess selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data between synthetic yield and spectroscopic purity?

- Methodological Answer :

- Root Cause Analysis :

Byproduct Formation : Use LC-MS to identify side products (e.g., over-nitrosated derivatives).

Reaction Monitoring : Employ in-situ IR to detect intermediate stability issues .

- Process Adjustment : Redesign protecting groups (e.g., Boc for amines) during nitrosation to improve selectivity .

Q. What methodologies validate the stability of this compound in aqueous solutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products